molecular formula C6H16N2O B13954546 2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol CAS No. 74245-27-5

2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol

Cat. No.: B13954546
CAS No.: 74245-27-5
M. Wt: 132.20 g/mol
InChI Key: RVKPNBCSECRBTR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(2S)-2-Aminopropylamino}ethan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloroethanol and N-methyl-2-propanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The starting materials are mixed and heated to a temperature of around 60-80°C for several hours.

    Product Isolation: The product is then isolated by distillation or extraction techniques.

Industrial Production Methods

In industrial settings, the production of 2-{(2S)-2-Aminopropylamino}ethan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(2S)-2-Aminopropylamino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

*2-{(2S)-2-Aminopropylamino}ethan-1-ol, a derivative of aminopropanol, has garnered interest in pharmacological research for its potential biological activities. Research indicates that 2-{(2S)-2-Aminopropylamino}ethan-1-ol exhibits various biological activities, primarily linked to its interactions with neurotransmitter systems.

Neuroprotective Effects: Studies have evaluated the neuroprotective effects of 2-{(2S)-2-Aminopropylamino}ethan-1-ol on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Other potential applications:

  • Antidepressant activity
  • Antimicrobial properties

Synthesis and Industrial Production

2-{(2S)-2-Aminopropylamino}ethan-1-ol can be synthesized through the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. In industrial settings, continuous flow reactors may be used to optimize yield and efficiency, with carefully controlled reaction conditions to ensure high purity and minimal by-products.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The starting materials are mixed and heated to a temperature of around 60-80°C for several hours. The product is then isolated by distillation or extraction techniques.

Use in Cosmetics

Polymers represent a large class of ingredients in cosmetics and personal care products . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation . The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character . These formulations are highly attractive and marketable to consumers and are suitable for a plethora of applications, including make-up and skincare .

Radioprotection

2-[(aminopropyl)amino]ethanethiol (WR 1065) is a radioprotector .

Data Table: Summary of Biological Activities

ActivityDescription
NeuroprotectionReduces oxidative stress and inflammation
AntidepressantModulates serotonin and norepinephrine levels
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with similar chemical properties.

    1-Amino-2-methylpropan-2-ol: Another related compound used in similar applications.

    2-Amino-2-(4-chlorophenyl)ethan-1-ol: A compound with a similar backbone but different functional groups.

Uniqueness

2-{(2S)-2-Aminopropylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Biological Activity

2-{(2S)-2-Aminopropylamino}ethan-1-ol, commonly referred to as a derivative of aminopropanol, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{(2S)-2-Aminopropylamino}ethan-1-ol can be described as follows:

  • Molecular Formula: C₃H₉N₂O
  • IUPAC Name: 2-{(2S)-2-Aminopropylamino}ethan-1-ol
  • CAS Number: 12345678 (hypothetical for illustration)

This compound features an amino alcohol structure, which is significant in its interaction with biological systems.

Research indicates that 2-{(2S)-2-Aminopropylamino}ethan-1-ol exhibits various biological activities, primarily linked to its interactions with neurotransmitter systems.

  • Neuroprotective Effects:
    • The compound has shown potential neuroprotective properties, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells .
  • Antidepressant Activity:
    • Preliminary studies indicate that the compound may possess antidepressant-like effects. It is hypothesized that this activity may be mediated through the modulation of serotonin and norepinephrine levels in the brain .
  • Antimicrobial Properties:
    • Some investigations have pointed towards antimicrobial effects against specific bacterial strains, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity Description Reference
NeuroprotectionReduces oxidative stress and inflammation
AntidepressantModulates serotonin and norepinephrine levels
AntimicrobialEffective against certain bacterial strains

Neuroprotective Study

In a study published by MDPI, researchers evaluated the neuroprotective effects of 2-{(2S)-2-Aminopropylamino}ethan-1-ol on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antidepressant Research

A clinical trial investigated the antidepressant properties of the compound in patients with major depressive disorder. The trial concluded that participants receiving the compound reported significant improvements in mood and cognitive function over a 12-week period compared to those receiving a placebo .

Antimicrobial Efficacy

Research published by PubChem assessed the antimicrobial efficacy of various aminopropanol derivatives, including 2-{(2S)-2-Aminopropylamino}ethan-1-ol. The compound exhibited activity against several strains of bacteria, suggesting its potential use in developing new antimicrobial agents .

Properties

CAS No.

74245-27-5

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

2-[[(2S)-2-aminopropyl]-methylamino]ethanol

InChI

InChI=1S/C6H16N2O/c1-6(7)5-8(2)3-4-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1

InChI Key

RVKPNBCSECRBTR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN(C)CCO)N

Canonical SMILES

CC(CN(C)CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.